![molecular formula C14H13N3 B113301 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine CAS No. 929974-45-8](/img/structure/B113301.png)

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

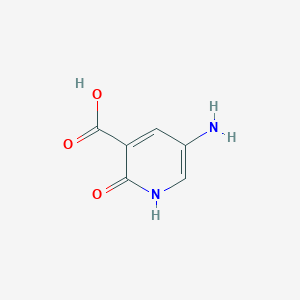

“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

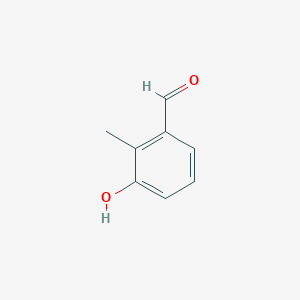

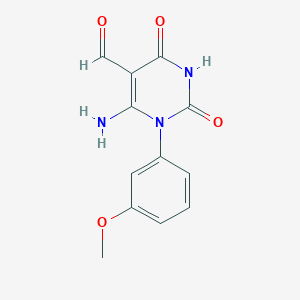

The synthesis of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis

The molecular structure of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The chemical reactions involving “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” are primarily associated with the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties . They have been used to develop various drugs with antibacterial and antifungal activities. The presence of the imidazole ring contributes to the inhibition of microbial growth by interfering with the synthesis of nucleic acids and proteins within microbial cells .

Antitumor and Anticancer Agents

Compounds containing the imidazole ring, such as (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine , have shown potential in the treatment of cancer. They can act as antitumor agents by disrupting cell division and inducing apoptosis in cancer cells. Research has indicated that these compounds can be effective against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) cells .

Anti-inflammatory Properties

Imidazole derivatives also exhibit anti-inflammatory effects . They can modulate the body’s inflammatory response, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antiviral Applications

The antiviral capabilities of imidazole compounds are significant, especially in the development of treatments for viral infections. They can inhibit viral replication and are being explored for their efficacy against a range of viruses .

Proton Pump Inhibitors

Some imidazole derivatives are used as proton pump inhibitors (PPIs), which reduce stomach acid production. They are commonly prescribed for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Drugs like omeprazole and pantoprazole are examples of PPIs that contain an imidazole ring .

Antihypertensive and Cardiovascular Drug Development

Imidazole-based compounds have been utilized in the development of antihypertensive drugs. They work by affecting the renin-angiotensin system, which regulates blood pressure. Additionally, they have applications in other cardiovascular treatments due to their vasodilatory effects .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Result of Action

Similar compounds have been shown to induce a variety of cellular responses, including changes in cell proliferation, induction of apoptosis, and alterations in signal transduction .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

3H-benzimidazol-5-yl(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGGYTQFKDJKFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585437 |

Source

|

| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine | |

CAS RN |

929974-45-8 |

Source

|

| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)